(2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine
Overview
Description
(2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine is a compound characterized by the presence of a piperidine ring substituted with a 3,5-bis(trifluoromethyl)phenyl group. The trifluoromethyl groups are known for their high electronegativity and steric hindrance, which can significantly influence the compound’s chemical properties and reactivity. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through radical trifluoromethylation, where trifluoromethyl radicals are generated and added to the aromatic ring . This process often requires specific catalysts and reaction conditions to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups, such as halogens or alkyl groups .
Scientific Research Applications
(2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine has several scientific research applications:
Mechanism of Action
The mechanism by which (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s binding affinity to specific proteins or enzymes, potentially modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzylamine: Shares the trifluoromethyl groups but differs in the core structure, leading to different reactivity and applications.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains similar trifluoromethyl groups but is used primarily as a catalyst in organic transformations.
Uniqueness
(2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine is unique due to its specific combination of a piperidine ring and the 3,5-bis(trifluoromethyl)phenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
(2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F6N/c14-12(15,16)9-5-8(11-3-1-2-4-20-11)6-10(7-9)13(17,18)19/h5-7,11,20H,1-4H2/t11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVOGCUIGCWQJH-NSHDSACASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F6N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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